

"spectroscopic data for Docosamethyldecasilane (NMR, FTIR, Mass Spec)"

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Compound of Interest

Compound Name: *Docosamethyldecasilane*

Cat. No.: *B15490930*

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Spectroscopic Analysis of Docosamethyldecasilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosamethyldecasilane, a permethylated linear polysilane with the chemical formula $\text{Si}_{10}(\text{CH}_3)_{22}$, is a molecule of interest within the broader class of silicon-based polymers. Polysilanes exhibit unique electronic and photophysical properties owing to σ -conjugation along the silicon backbone, making them relevant in materials science and potentially in specialized biomedical applications. A thorough understanding of their structure and purity is paramount for any application, and this is primarily achieved through a combination of spectroscopic techniques. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for **docosamethyldecasilane**. Due to the limited availability of public experimental data for this specific molecule, this guide presents predicted spectroscopic data alongside a discussion of the characteristic spectral features of permethylated polysilanes based on existing literature. Detailed, generalized experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

Docosamethyldecasilane is a linear chain of ten silicon atoms, with each silicon atom being fully substituted with methyl groups. The terminal silicon atoms are bonded to three methyl groups, while the internal silicon atoms are each bonded to two methyl groups.

- Molecular Formula: $C_{22}H_{66}Si_{10}$
- Molecular Weight: 640.0 g/mol
- CAS Number: 4774-83-8

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **docosamethyldecasilane**. This data has been generated using computational models and should be considered as a reference for expected experimental values.

Predicted NMR Data

Table 1: Predicted 1H NMR Data for **Docosamethyldecasilane**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Si(CH ₃) ₃ (terminal)	0.10 - 0.15	Singlet	18H
Si(CH ₃) ₂ (internal)	0.15 - 0.25	Singlet	48H

Table 2: Predicted ^{13}C NMR Data for **Docosamethyldecasilane**

Carbon	Predicted Chemical Shift (ppm)
Si(CH ₃) ₃ (terminal)	-2.0 to -1.0
Si(CH ₃) ₂ (internal)	-5.0 to -4.0

Table 3: Predicted ^{29}Si NMR Data for **Docosamethyldecasilane**

Silicon	Predicted Chemical Shift (ppm)
Si(CH ₃) ₃ (terminal)	-10 to -15
Si(CH ₃) ₂ (internal)	-40 to -45

Predicted FTIR Data

Table 4: Predicted FTIR Absorption Bands for **Docosamethyldecasilane**

Wavenumber (cm ⁻¹)	Vibration	Intensity
2950 - 2970	C-H asymmetric stretching	Strong
2890 - 2910	C-H symmetric stretching	Medium
1250 - 1270	Si-CH ₃ symmetric deformation (umbrella)	Strong, Sharp
830 - 860	Si-C stretching and CH ₃ rocking	Strong
700 - 800	Si-C stretching	Strong
450 - 600	Si-Si backbone vibrations	Weak to Medium

Predicted Mass Spectrometry Data

Table 5: Predicted Mass Spectrometry Fragments for **Docosamethyldecasilane**

m/z	Proposed Fragment	Notes
640	$[M]^+$	Molecular ion (low abundance)
567	$[M - Si(CH_3)_3]^+$	Loss of a terminal trimethylsilyl group
Various	$[Si_n(CH_3)_{2n+1}]^+$	Fragments from Si-Si bond cleavage
73	$[Si(CH_3)_3]^+$	Trimethylsilyl cation (high abundance)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of permethylated polysilanes like **docosamethyldecasilane**. Instrument parameters may need to be optimized for specific samples and equipment.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **docosamethyldecasilane** in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, C_6D_6). The sample should be free of particulate matter.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- 1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: 10-15 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64.

- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: 200-250 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 (or more, depending on sample concentration).
- ^{29}Si NMR Acquisition:
 - Pulse Sequence: Inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE).
 - Spectral Width: -100 to 10 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 10-30 seconds (due to the long T_1 of ^{29}Si).
 - Number of Scans: 4096 or higher.

FTIR Spectroscopy

- Sample Preparation:
 - Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., hexane, toluene), cast a film on a KBr or NaCl plate, and allow the solvent to evaporate.
 - ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
- Instrumentation: A Fourier-Transform Infrared spectrometer.
- Acquisition:

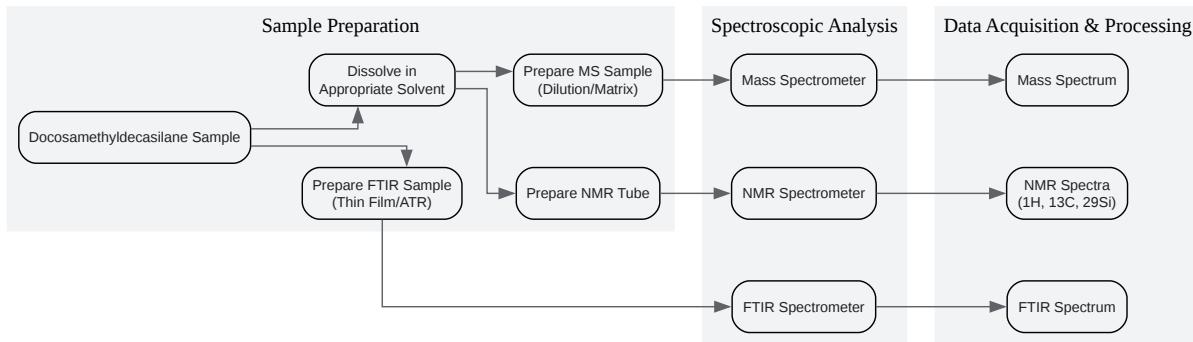
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32-64.
- A background spectrum of the clean ATR crystal or salt plate should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry

- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., toluene, THF) to a concentration of approximately 1 mg/mL.
- Instrumentation: A mass spectrometer with an appropriate ionization source. Electron Ionization (EI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common for polysilanes.
- EI-MS Acquisition:
 - Ionization Energy: 70 eV.
 - Source Temperature: 200-250 °C.
 - Mass Range: m/z 50-1000.
- MALDI-MS Acquisition:
 - Matrix: A suitable matrix for nonpolar compounds (e.g., dithranol, trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB)).
 - Sample Preparation: Mix the sample solution with the matrix solution and spot onto the MALDI plate. Allow the solvent to evaporate.
 - Laser: Nitrogen laser (337 nm) or other suitable laser.
 - Mass Range: m/z 100-2000.

Visualizations

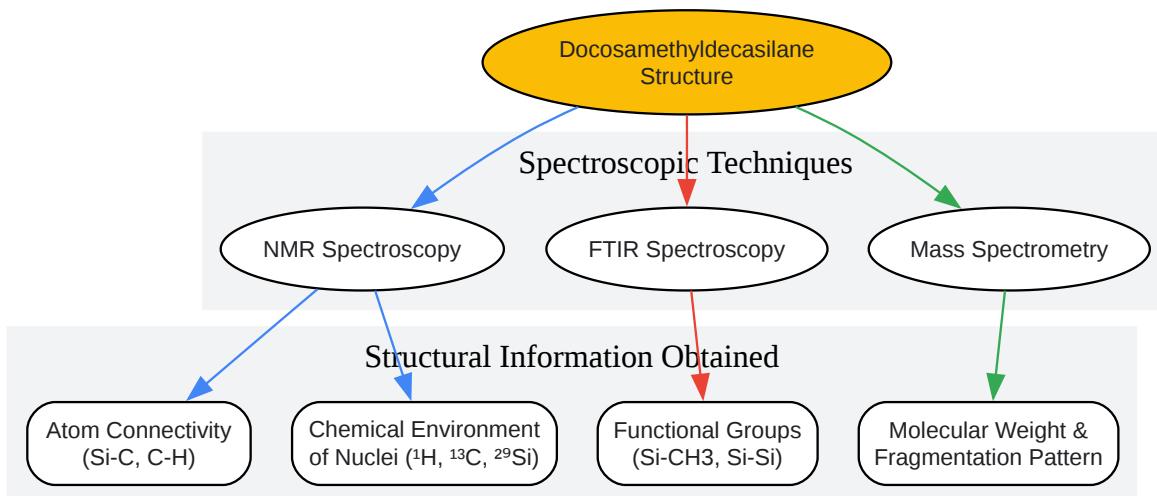
Experimental Workflow



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Caption: General experimental workflow for the spectroscopic analysis of **Docosamethyldecasilane**.

Spectroscopic Data Correlation

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Caption: Correlation of spectroscopic techniques with the structural information they provide.

Conclusion

The spectroscopic characterization of **docosamethyldecasilane** relies on a multi-technique approach. While experimental data for this specific molecule is not widely published, predictions based on the known behavior of permethylated polysilanes provide a strong foundation for its identification and structural elucidation. NMR spectroscopy is invaluable for determining the connectivity and chemical environment of the silicon, carbon, and hydrogen atoms. FTIR spectroscopy provides confirmation of the key functional groups, particularly the Si-CH₃ and Si-Si bonds. Mass spectrometry confirms the molecular weight and provides insight into the fragmentation patterns, which can aid in confirming the structure. The protocols and predicted data presented in this guide serve as a comprehensive resource for researchers working with or synthesizing **docosamethyldecasilane** and related permethylated polysilanes.

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